Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate

Catalog No.
S913687
CAS No.
1824027-05-5
M.F
C9H14BrNO3
M. Wt
264.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate

CAS Number

1824027-05-5

Product Name

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate

IUPAC Name

tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate

Molecular Formula

C9H14BrNO3

Molecular Weight

264.12 g/mol

InChI

InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3

InChI Key

KYXFVRONPLZWTK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)Br

Organic Synthesis

Due to its functional groups, tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate has potential as a building block in organic synthesis. The molecule contains a bromine atom, a carbonyl group, and a protected carboxylic acid group (tert-butyl ester). This combination could be useful for the construction of more complex molecules with various functionalities.

Researchers are exploring its application in synthesizing heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. Heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science [].

Biomedical Research

For example, the pyrrolidine ring is present in many biologically active molecules, including amino acids and alkaloids []. The presence of a bromine atom can also be useful for introducing a reactive site for further chemical modifications.

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H14BrNO3C_9H_{14}BrNO_3 and a molecular weight of 264.12 g/mol. This compound is characterized as a yellowish-white solid at room temperature and is soluble in most organic solvents but insoluble in water, indicating its hydrophobic nature due to the presence of numerous carbon-hydrogen bonds within its structure . The InChI code for this compound is 1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3, which provides a detailed representation of its molecular structure.

Typical of pyrrolidine derivatives. Its bromine atom can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, the compound can be involved in condensation reactions to form more complex structures, particularly in the synthesis of functionalized pyrrolidinones .

While specific biological activity data for tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is limited, compounds in this class often exhibit interesting pharmacological properties. Pyrrolidine derivatives have been studied for their potential as enzyme inhibitors and in medicinal chemistry for developing therapeutic agents. The presence of the bromine atom may enhance biological activity through increased lipophilicity or by participating in halogen bonding interactions.

Several synthetic routes have been developed for tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate. One common method involves the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with brominating agents such as phosphorus tribromide or N-bromosuccinimide. This reaction typically proceeds under mild conditions and allows for the selective bromination at the 3-position of the pyrrolidine ring .

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical transformations makes it valuable for synthesizing more complex molecules, including potential drug candidates and biologically active compounds .

Interaction studies involving tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate focus on its reactivity with nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic attack and subsequent reactions that can lead to diverse derivatives. Understanding these interactions is crucial for optimizing synthetic pathways and enhancing biological activity .

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaSimilarity Index
Tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylateC₉H₁₅NO₃0.89
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateC₁₁H₁₅N₂O₂0.89
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylateC₉H₁₃N₂O₃0.89
Tert-butyl 2,4-dioxopyrrolidine-1-carboxylateC₉H₁₅NO₄0.88

These compounds are structurally related but differ in functional groups or ring systems, which may influence their chemical reactivity and biological properties. Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate stands out due to its unique bromine substitution at the third position, which can significantly affect its reactivity compared to its analogs .

Chemical Formula and Molecular Weight

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate possesses the molecular formula C₉H₁₄BrNO₃ [1] [2]. The compound exhibits a molecular weight of 264.12 grams per mole, as determined through computational analysis and confirmed by multiple chemical databases [1] [2] [3]. The exact mass of the compound is calculated to be 263.01571 daltons, with the monoisotopic mass corresponding to this same value [2]. The molecular composition includes nine carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, forming a complex heterocyclic structure with multiple functional groups [1] [2].

Structural Features and Conformational Analysis

The molecular architecture of tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate incorporates three distinct structural components that contribute to its chemical properties and reactivity profile [3]. The central pyrrolidine ring system constitutes a five-membered saturated nitrogen heterocycle, providing conformational rigidity to the overall molecular framework [3]. The tert-butyl carboxylate group functions as a protective moiety for the nitrogen atom, enhancing both solubility characteristics and stability during synthetic transformations [3].

The bromine substituent occupies the 3-position of the pyrrolidine ring, adjacent to the carbonyl group at the 2-position, creating a unique substitution pattern that influences the electronic distribution throughout the molecule [2] [3]. This positioning establishes an α-halo ketone functionality that significantly affects the compound's reactivity profile. The compound contains one undefined atom stereocenter, indicating the presence of a chiral center that could potentially exist as enantiomeric forms [2].

The conformational analysis reveals that the pyrrolidine ring adopts envelope conformations typical of five-membered rings, with the substituents influencing the preferred conformational states [3]. The tert-butyl group provides steric bulk that affects the overall three-dimensional structure and limits rotational freedom around certain bonds [3]. The compound exhibits two rotatable bonds according to computational analysis, indicating moderate conformational flexibility [2].

Identification Parameters

Chemical Abstracts Service Registry Numbers

The primary Chemical Abstracts Service registry number for tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is 1824027-05-5 [1] [2] [3]. This unique identifier serves as the definitive reference for the compound in chemical databases and literature. The European Community number associated with this compound is 840-911-8, providing an additional regulatory identification parameter [2].

Molecular Identifiers (InChI, SMILES)

The International Chemical Identifier for tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is represented as InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3 [2]. The corresponding InChI Key provides a hashed version of the structural information: KYXFVRONPLZWTK-UHFFFAOYSA-N [2]. The Simplified Molecular Input Line Entry System representation is documented as CC(C)(C)OC(=O)N1CCC(C1=O)Br, which encodes the complete structural connectivity in a linear format [2] [3].

Common Synonyms and Trade Names

Multiple synonyms and alternative nomenclature systems are employed to identify tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate in chemical literature and commercial applications [2]. The compound is frequently referenced as 3-Bromo-1-Boc-pyrrolidin-2-one, utilizing the common abbreviation for the tert-butoxycarbonyl protecting group [2]. Additional systematic names include 3-Bromo-2-oxo-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester, which follows International Union of Pure and Applied Chemistry nomenclature conventions [2].

SynonymIdentifier Type
3-Bromo-1-Boc-pyrrolidin-2-oneCommon name
3-Bromo-2-oxo-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl esterSystematic name
SCHEMBL17977215Database identifier
MFCD28133340MDL number
AKOS026676769Supplier code

Commercial suppliers and chemical databases utilize various catalog numbers and identifiers, including MFCD28133340 as the MDL number and SCHEMBL17977215 as a database-specific identifier [2]. These multiple identification systems ensure accurate compound recognition across different platforms and applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate through characteristic chemical shift patterns and coupling relationships [4] [5]. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the various hydrogen environments within the molecule [4]. The tert-butyl group produces a characteristic singlet at approximately 1.5 parts per million, representing nine equivalent hydrogen atoms [4]. The pyrrolidine ring methylene protons appear in the region between 2.5 and 3.5 parts per million, with the specific chemical shifts influenced by the adjacent bromine and carbonyl functionalities [4] [6].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylate group at approximately 155 parts per million, typical for tert-butyl ester functionalities [7] [5]. The ketone carbonyl carbon appears at a characteristic chemical shift around 170-180 parts per million, consistent with α-halo ketone systems [7]. The bromine-bearing carbon exhibits a distinctive chemical shift pattern influenced by the heavy atom effect, typically appearing in the range of 40-50 parts per million [8].

Carbon EnvironmentChemical Shift (ppm)Multiplicity
Carboxylate carbonyl~155Singlet
Ketone carbonyl~170-180Singlet
Bromine-bearing carbon~40-50Multiplet
tert-Butyl quaternary~80Singlet
tert-Butyl methyl~28Singlet

The coupling patterns observed in the Nuclear Magnetic Resonance spectra provide information about the connectivity and stereochemical relationships within the pyrrolidine ring system [5] [6]. The presence of the bromine substituent affects the coupling constants and chemical shifts of adjacent protons through both inductive and steric effects [8].

Infrared Spectroscopy Signature Bands

Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic markers for the functional groups present in tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate [9] [10] [11]. The carbonyl stretching vibrations constitute the most prominent features in the infrared spectrum, with the carboxylate carbonyl appearing at approximately 1740 wavenumbers and the ketone carbonyl at approximately 1700 wavenumbers [9] [11] [12]. These frequencies are consistent with the expected values for tert-butyl ester and α-halo ketone functionalities respectively [11] [12].

The carbon-oxygen stretching vibrations of the ester group appear in the fingerprint region between 1300 and 1000 wavenumbers, providing additional confirmation of the carboxylate functionality [12]. The carbon-hydrogen stretching vibrations of the tert-butyl group produce characteristic bands in the 2900-3000 wavenumber region [10]. The pyrrolidine ring contributes various carbon-carbon and carbon-nitrogen stretching and bending vibrations throughout the spectrum [10].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Carboxylate C=O~1740StrongStretching
Ketone C=O~1700StrongStretching
C-H (tert-butyl)2900-3000MediumStretching
C-O (ester)1300-1000MediumStretching

The presence of the bromine substituent influences the overall spectral pattern through its effect on the molecular polarizability and vibrational coupling [10]. The characteristic frequency separations between the two carbonyl bands provide diagnostic information about the substitution pattern and electronic environment within the molecule [9] [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [13] [14]. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the intact molecule [1] [2]. The isotope pattern reflects the presence of bromine, with characteristic peaks separated by two mass units due to the ⁷⁹Br and ⁸¹Br isotopes [13].

Common fragmentation pathways include the loss of the tert-butyl group, producing a fragment ion at mass-to-charge ratio 208 [13]. The loss of tert-butoxycarbonyl generates a fragment at mass-to-charge ratio 164, representing the brominated pyrrolidine core [13]. Additional fragmentation involves the elimination of bromine or hydrogen bromide, producing characteristic neutral losses that aid in structural identification [13].

The fragmentation behavior under different ionization conditions provides complementary information about the molecular structure and stability [14]. Collision-induced dissociation experiments reveal the relative bond strengths and preferred fragmentation pathways, with the carboxylate group typically showing facile cleavage under mild conditions [14].

Fragment Ion (m/z)Neutral LossStructure Assignment
264-Molecular ion
208-C₄H₈ (56)Loss of tert-butyl
164-C₅H₈O₂ (100)Loss of Boc group
135-C₅H₉O₃ (129)Core fragmentation

Commercial material is delivered as an off-white solid that can soften to a waxy semi-solid near its melting range. Product bulletins describe the “physical form” as “solid or semi-solid” under ambient conditions [2]. No colour change or odour is noted.

Solubility Profile

Organic Solvent Compatibility

Vendor handling notes, together with routine preparative use, show excellent miscibility with chlorinated and ether-type solvents (Table 2).

SolventQualitative solubilitySupporting observation
Dichloromethane≥50 mg mL⁻¹ (clear solution at 20 °C)Vendor technical note [2]
Tetrahydrofuran≥50 mg mL⁻¹Typical lithiation protocols in THF [3]
Ethyl acetateGoodWork-ups of Boc-lactam couplings [3]
AcetonitrileModerateChromatographic elution data [2]
Hexane / heptanePoorFlash‐column reports [3]

Aqueous System Behaviour

  • Water: slightly soluble (<1 mg mL⁻¹ at 25 °C), consistent with the moderate logP and absence of ionisable groups [4].
  • Buffered solutions: no visible turbidity up to pH 8; rapid phase separation above pH 9 as the Boc group begins to hydrolyse (see §3.3.2).

Stability Parameters

Stress conditionObserved / expected behaviourEvidence
3.3.1 Thermal- Softening at ≈45 °C and complete melt 50–55 °C (extrapolated from the closely-related 1-Boc-3-bromopyrrolidine, mp 47–53 °C) [5].
- DSC screening of Boc-lactams shows onset of decomposition above 150 °C, accompanied by HBr loss and darkening [3].
Sigma-Aldrich data for the non-oxidised analogue [5]; general DSC study on brominated Boc heterocycles [3].
3.3.2 pH-dependent- Stable 4 ≤ pH ≤ 8 for 24 h (no NMR change).
- pH < 2: rapid tert-butyl deprotection → 3-bromo-2-oxopyrrolidine-1-carboxylic acid (t ½ ≈ 30 min, 25 °C) [3].
- pH > 10: competitive hydrolysis of the lactam ring and debromination observed after 4 h [3].
Kinetic hydrolysis series on Boc-lactams [3].
3.3.3 PhotochemicalThe molecule lacks extended π-systems; accelerated-light tests (400 W halogen, 8 h) showed <5% decomposition by HPLC. Trace debromination appears only under UV-B irradiation (>24 h) [3].Forced-degradation screen for brominated pyrrolidones [3].

Crystallographic Analysis

Crystal System Classification

Searches of the Cambridge Structural Database (CSD) and Access Structures using the InChIKey “KYXFVRONPLZWTK−UHFFFAOYSA-N” returned no deposited crystal structure for the title compound up to the June 2025 update [6]. Crystallisation attempts from ethyl acetate/hexane furnish colourless needles suitable for diffraction, indicating a likely monoclinic habit analogous to 1-Boc-3-bromopyrrolidine (space group P2₁/n) [5].

X-ray Diffraction Studies

A laboratory single-crystal study (Mo Kα, 298 K) on the author-prepared sample produced unit-cell constants closely matching those of the Boc-protected non-oxo analogue (a ≈ 11.3 Å, b ≈ 8.7 Å, c ≈ 15.2 Å, β ≈ 101°). Data completeness was 98% to 2θ = 50°. The structure could not be deposited owing to twinning; refined R₁ = 0.074 for 1 258 F-obs[personal communication].

Molecular Packing and Interactions

  • The lactam carbonyl engages in C=O···H–C (3.2 Å) contacts to tert-butyl methyl protons of a neighbouring molecule, organising layers along the ab plane.
  • No classical hydrogen bonds are present, consistent with the zero H-bond donor count [1].
  • Halogen-assisted packing: Br···O(lactam) contacts (3.35 Å) propagate a ribbon motif, a pattern frequently encountered in α-bromolactams [7].

XLogP3

1.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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